1-(Bromomethyl)-3,5-bis(methoxymethoxy)-benzene
Overview
Description
1-(Bromomethyl)-3,5-bis(methoxymethoxy)-benzene is an organic compound characterized by the presence of a bromomethyl group and two methoxymethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3,5-bis(methoxymethoxy)-benzene can be synthesized through a multi-step process. One common method involves the bromination of 3,5-bis(methoxymethoxy)toluene. The process typically includes:
Protection of Hydroxyl Groups: The starting material, 3,5-dihydroxybenzyl alcohol, is first protected by converting the hydroxyl groups into methoxymethoxy groups using methoxymethyl chloride in the presence of a base such as sodium hydride.
Bromination: The protected intermediate is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromomethyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3,5-bis(methoxymethoxy)-benzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions to form various derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products:
Nucleophilic Substitution: Various substituted benzyl derivatives.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Methyl-substituted benzene derivatives.
Scientific Research Applications
1-(Bromomethyl)-3,5-bis(methoxymethoxy)-benzene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of functionalized polymers and advanced materials with specific properties.
Biological Studies: It is used in the synthesis of biologically active compounds for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3,5-bis(methoxymethoxy)-benzene primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in various substitution reactions, forming covalent bonds with nucleophiles. The methoxymethoxy groups provide steric hindrance and electronic effects that influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
1-(Chloromethyl)-3,5-bis(methoxymethoxy)-benzene: Similar structure but with a chloromethyl group instead of a bromomethyl group. It exhibits different reactivity due to the difference in halogen electronegativity.
1-(Bromomethyl)-3,5-dimethoxybenzene: Lacks the methoxymethoxy protection, leading to different reactivity and applications.
Uniqueness: 1-(Bromomethyl)-3,5-bis(methoxymethoxy)-benzene is unique due to the presence of both bromomethyl and methoxymethoxy groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering versatility in the formation of various derivatives.
Properties
IUPAC Name |
1-(bromomethyl)-3,5-bis(methoxymethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO4/c1-13-7-15-10-3-9(6-12)4-11(5-10)16-8-14-2/h3-5H,6-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXWZGWUGNOKPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=CC(=C1)CBr)OCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704488 | |
Record name | 1-(Bromomethyl)-3,5-bis(methoxymethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
799242-29-8 | |
Record name | 1-(Bromomethyl)-3,5-bis(methoxymethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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